2-Ethylbutylzinc bromide

CAS No.: 312693-02-0

Cat. No.: VC3728885

Molecular Formula: C6H13BrZn

Molecular Weight: 230.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312693-02-0 |

|---|---|

| Molecular Formula | C6H13BrZn |

| Molecular Weight | 230.5 g/mol |

| IUPAC Name | bromozinc(1+);3-methanidylpentane |

| Standard InChI | InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | VSNDAARQTRCDDM-UHFFFAOYSA-M |

| SMILES | CCC([CH2-])CC.[Zn+]Br |

| Canonical SMILES | CCC([CH2-])CC.[Zn+]Br |

Introduction

Fundamental Properties and Structure

Chemical Identity and Structure

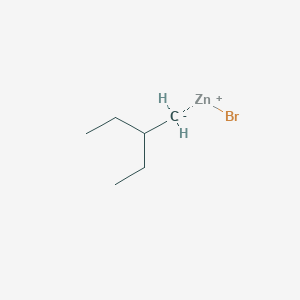

2-Ethylbutylzinc bromide is an organometallic compound with the molecular formula C₆H₁₃BrZn. The compound features a 2-ethylbutyl group covalently bonded to zinc, with bromide serving as the counterion. The IUPAC name for this compound is bromozinc(1+);3-methanidylpentane, reflecting its structural composition. The molecular structure consists of a branched alkyl chain (2-ethylbutyl group) attached to zinc, creating a reagent with distinctive reactivity patterns in organic synthesis.

Physical and Chemical Properties

The physical properties of 2-Ethylbutylzinc bromide are summarized in Table 1 below:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃BrZn |

| Molecular Weight | 230.5 g/mol |

| Physical State | Typically prepared as a solution in THF |

| IUPAC Name | bromozinc(1+);3-methanidylpentane |

| InChI Key | VSNDAARQTRCDDM-UHFFFAOYSA-M |

| Canonical SMILES | CCC([CH2-])CC.[Zn+]Br |

In terms of chemical properties, 2-Ethylbutylzinc bromide exhibits nucleophilic character, with the carbon-zinc bond being polarized due to the electronegativity difference between carbon and zinc. This polarity enables the carbon attached to zinc to act as a nucleophile in various reactions. The compound is moisture-sensitive and reactive toward oxygen, necessitating handling under inert atmosphere conditions.

Synthesis and Preparation Methods

Optimization Strategies

For optimal synthesis of organozinc compounds like 2-Ethylbutylzinc bromide, several factors require careful consideration:

-

Zinc activation: The zinc metal often requires activation prior to use, which can be achieved through treatment with 1,2-dibromoethane or trifluoroacetic acid, similar to methods described for other organozinc reagents .

-

Solvent selection: THF is commonly employed as it can coordinate with zinc, enhancing the stability of the organozinc species.

-

Temperature control: Reactions are typically conducted at temperatures below 60°C to prevent decomposition and ensure controlled reactivity .

-

Exclusion of moisture and oxygen: Rigorous inert atmosphere techniques are essential to prevent degradation of the zinc reagent.

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The primary utility of 2-Ethylbutylzinc bromide lies in its ability to form carbon-carbon bonds through various reaction pathways. As an organometallic reagent, it serves as a nucleophile in reactions with electrophilic substrates. The zinc moiety facilitates the nucleophilicity of the attached carbon by stabilizing the negative charge, enabling controlled reactivity in synthetic transformations.

Biological and Medicinal Relevance

Antimicrobial Properties

Studies suggest that certain organozinc compounds exhibit antimicrobial activity against various bacterial strains. While research specifically on 2-Ethylbutylzinc bromide's antimicrobial properties is limited, the general class of organozinc compounds shows potential in this area. The mechanisms of this activity likely involve interaction with bacterial cell membranes or inhibition of essential enzymatic processes.

Pharmaceutical Synthesis Applications

Perhaps the most significant contribution of 2-Ethylbutylzinc bromide to medicinal chemistry is its utility as a synthetic tool for creating complex pharmaceutical molecules. The ability to form carbon-carbon bonds selectively makes it valuable in constructing the carbon frameworks of bioactive compounds. Similar organozinc reagents have been employed in the synthesis of pharmaceutical agents, suggesting analogous applications for 2-Ethylbutylzinc bromide .

Comparison with Related Organozinc Compounds

Structural and Reactivity Differences

The reactivity and properties of 2-Ethylbutylzinc bromide can be better understood through comparison with other organozinc compounds. Table 2 below presents a comparative analysis:

| Organozinc Compound | Structural Feature | Typical Applications | Relative Reactivity |

|---|---|---|---|

| 2-Ethylbutylzinc bromide | Branched alkyl chain | Carbon-carbon bond formation | Moderate |

| Ethylzinc bromide | Simple primary alkyl | General alkylation reactions | Higher due to less steric hindrance |

| 2-Chlorophenylzinc bromide | Aromatic with chloro substituent | Pharmaceutical synthesis, multicomponent reactions | Lower nucleophilicity, selective reactivity |

The branched nature of the 2-ethylbutyl group in 2-Ethylbutylzinc bromide likely imparts unique steric properties that influence its reactivity profile compared to simpler organozinc reagents like ethylzinc bromide . These steric considerations can be advantageous in controlling regioselectivity in certain transformations.

Synthetic Versatility

Analytical Methods for Characterization

Spectroscopic Analysis

Several analytical techniques are commonly employed to characterize organozinc compounds like 2-Ethylbutylzinc bromide:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide valuable information about the structure and purity of the compound. The carbon bound to zinc typically shows a characteristic upfield shift compared to the precursor halide.

-

Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular weight and detect impurities or oxidized species.

-

Infrared Spectroscopy: IR spectroscopy can identify characteristic functional group vibrations and help confirm the structure.

Quantitative Analysis

For determining the concentration and purity of 2-Ethylbutylzinc bromide solutions:

-

Titration: Iodometric titration can be used to determine the active organozinc content.

-

Gas Chromatography: GC analysis, particularly with mass spectrometric detection, can quantify the compound and identify impurities.

Current Research Directions and Future Perspectives

Expanding Synthetic Applications

Current research in organozinc chemistry focuses on expanding the utility of reagents like 2-Ethylbutylzinc bromide in complex molecule synthesis. Efforts to develop new catalytic systems for cross-coupling reactions and multicomponent transformations continue to enhance the synthetic value of these compounds. The exploration of flow chemistry techniques may also improve the scalability and safety of reactions involving organozinc reagents.

Sustainability Considerations

As chemistry increasingly emphasizes greener methodologies, research into more sustainable approaches for generating and utilizing organozinc reagents is gaining importance. This includes developing aqueous or environmentally benign reaction conditions, catalyst recycling, and alternative activation methods for zinc that reduce waste and energy consumption .

Biological Activities Exploration

The potential biological activities of organozinc compounds, including antimicrobial and anticancer properties, represent an emerging area for investigation. Structure-activity relationship studies could elucidate the specific structural features that contribute to these biological effects, potentially leading to new therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume